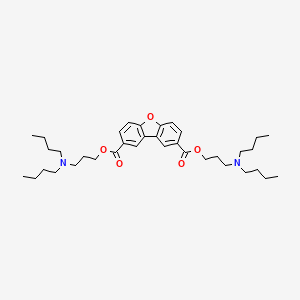
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is a chemical compound with the molecular formula C36H54N2O5 and a molecular weight of 594.8244 g/mol . This compound is known for its unique structure, which includes a dibenzo[b,d]furan core with two dibutylamino propyl groups attached at the 2 and 8 positions. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate involves several steps. The general synthetic route includes the esterification of dibenzo[b,d]furan-2,8-dicarboxylic acid with 3-(dibutylamino)propyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is then heated under reflux to complete the esterification .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the dibutylamino propyl groups, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the ester groups to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate can be compared with other similar compounds, such as:
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
Dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers: These compounds are used in organic electronics and have unique optical and electronic properties.
Properties
CAS No. |
30568-68-4 |
|---|---|
Molecular Formula |
C36H54N2O5 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
bis[3-(dibutylamino)propyl] dibenzofuran-2,8-dicarboxylate |
InChI |
InChI=1S/C36H54N2O5/c1-5-9-19-37(20-10-6-2)23-13-25-41-35(39)29-15-17-33-31(27-29)32-28-30(16-18-34(32)43-33)36(40)42-26-14-24-38(21-11-7-3)22-12-8-4/h15-18,27-28H,5-14,19-26H2,1-4H3 |
InChI Key |
BHFRIPJBTQLQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)OCCCN(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















